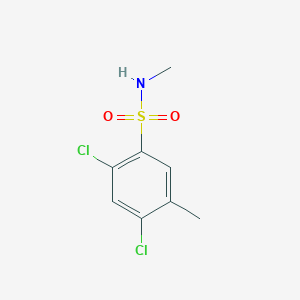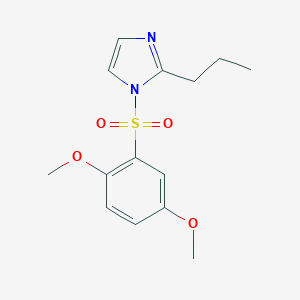
2,4-dichloro-N,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N,5-dimethylbenzenesulfonamide (DCDMS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative that is commonly used as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N,5-dimethylbenzenesulfonamide is not well understood. However, it is believed that 2,4-dichloro-N,5-dimethylbenzenesulfonamide acts as a sulfonamide derivative and inhibits the activity of enzymes that are involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
2,4-dichloro-N,5-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the synthesis of organic compounds. 2,4-dichloro-N,5-dimethylbenzenesulfonamide has also been shown to have antitumor activity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N,5-dimethylbenzenesulfonamide in lab experiments is that it is a relatively inexpensive reagent that is readily available. However, one limitation of using 2,4-dichloro-N,5-dimethylbenzenesulfonamide is that it is a toxic compound and should be handled with care.
Future Directions
There are several future directions for the use of 2,4-dichloro-N,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new synthetic methods that use 2,4-dichloro-N,5-dimethylbenzenesulfonamide as a reagent. Another direction is the study of the mechanism of action of 2,4-dichloro-N,5-dimethylbenzenesulfonamide and its potential use as an antitumor agent. Additionally, the use of 2,4-dichloro-N,5-dimethylbenzenesulfonamide in the synthesis of new antibacterial agents could be explored.
Synthesis Methods
2,4-dichloro-N,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,4-dichloro-5-nitrobenzenesulfonamide with dimethylamine in the presence of a reducing agent such as iron powder. The reaction yields 2,4-dichloro-N,5-dimethylbenzenesulfonamide as a white crystalline solid with a melting point of 115-117°C.
Scientific Research Applications
2,4-dichloro-N,5-dimethylbenzenesulfonamide has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of sulfonamides, which have been used as antibacterial agents. 2,4-dichloro-N,5-dimethylbenzenesulfonamide has also been used in the synthesis of other organic compounds such as pyrazoles, pyrimidines, and triazoles.
properties
Product Name |
2,4-dichloro-N,5-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2,4-dichloro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
InChI Key |
OAIOYRHSSAVEIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)